molecular formula C13H8F2O B1329298 2,2'-Difluorobenzophenone CAS No. 342-23-4

2,2'-Difluorobenzophenone

Cat. No. B1329298
CAS RN: 342-23-4
M. Wt: 218.2 g/mol
InChI Key: GNDHXHLGYBJDRD-UHFFFAOYSA-N
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Description

2,2’-Difluorobenzophenone is a chemical compound with the molecular formula C13H8F2O . It is also known by other names such as bis(2-fluorophenyl)methanone .


Synthesis Analysis

The synthesis of 2,2’-Difluorobenzophenone can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .


Molecular Structure Analysis

The molecular structure of 2,2’-Difluorobenzophenone consists of two fluorophenyl groups attached to a carbonyl group . The InChI key for this compound is GNDHXHLGYBJDRD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2’-Difluorobenzophenone has a molecular weight of 218.20 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 230 . It has no hydrogen bond donors but has three hydrogen bond acceptors .

Scientific Research Applications

Pharmaceutical Research

Bis(2-fluorophenyl)methanone serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce fluorine atoms into molecules is particularly valuable since fluorine can significantly alter the biological activity of pharmaceuticals. For instance, the incorporation of fluorine can increase the metabolic stability of drugs, allowing them to remain active in the body for longer periods .

Material Science

In material science, 2,2’-Difluorobenzophenone is utilized in the development of advanced polymers. Its structural rigidity and fluorine content contribute to the thermal stability and chemical resistance of these materials. This makes it an excellent candidate for creating high-performance plastics used in extreme conditions, such as in aerospace or automotive industries .

Organic Synthesis

This compound is employed as a building block in organic synthesis, particularly in the construction of complex organic molecules. Its bifunctional nature, with two reactive fluorophenyl groups, allows for the formation of intricate molecular architectures which are essential in synthetic chemistry .

Analytical Chemistry

2,2’-Difluorobenzophenone can be analyzed using reverse phase High-Performance Liquid Chromatography (HPLC). This application is crucial in quality control and purity assessment in both research and industrial settings. The method involves a mobile phase containing acetonitrile, water, and an acid, which separates the compound based on its unique physicochemical properties .

Optoelectronics

Due to its electronic properties, bis(2-fluorophenyl)methanone is explored for use in optoelectronic devices. It can function as an electron-accepting layer in organic light-emitting diodes (OLEDs) or as a component in photovoltaic cells. The fluorine atoms play a role in tuning the electronic characteristics of the material for better performance .

Biomedical Imaging

In biomedical imaging, fluorinated compounds like 2,2’-Difluorobenzophenone are investigated for their potential as contrast agents. Their fluorine content is beneficial for techniques such as ^19F Magnetic Resonance Imaging (MRI), where they can provide clearer images due to the distinct signal of fluorine .

Agrochemical Development

The introduction of fluorine into agrochemicals can enhance their efficacy and environmental stability. Bis(2-fluorophenyl)methanone is studied for its use in the synthesis of novel pesticides and herbicides, where its fluorine atoms can improve the compounds’ resistance to degradation and increase their potency .

Chemical Sensing

Lastly, 2,2’-Difluorobenzophenone is a candidate for the development of chemical sensors. Its fluorine atoms can interact with specific analytes, altering the electronic properties of the sensor and thus enabling the detection of various chemicals or biological substances with high sensitivity .

Safety and Hazards

2,2’-Difluorobenzophenone may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

Relevant Papers A paper titled “Influence of isomerism of difluorobenzophenone on the synthesis and properties of poly (arylene ether ketones)” discusses the influence of isomerism of difluorobenzophenone on the efficiency of polycondensation and the properties of homo- and copoly (arylene ether ketones) .

properties

IUPAC Name

bis(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDHXHLGYBJDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80187787
Record name 2,2'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Difluorobenzophenone

CAS RN

342-23-4
Record name Bis(2-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Difluorobenzophenone
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Record name 2,2'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80187787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-difluorobenzophenone
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.854
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a mixture of 440.4 mg (2.0 mmol) of 2,2′-bisfluorobenzhydrol and 1.04 g (12.0 mmol) of activated manganese oxide was added 10 ml of benzene. The resultant was refluxed for 2 hours. The reaction mixture was cooled to room temperature, and filtrated with celite. The filtrate was concentrated and purified by column chromatography on silica gel (ethyl acetate:hexane=1:5) to give 360 mg (yield: 82%) of the title compound in the form of a yellow solution.
Quantity
440.4 mg
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reactant
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1.04 g
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10 mL
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Yield
82%

Synthesis routes and methods III

Procedure details

To a stirred suspension of 2-fluorobenzeneboronic acid (280 mg, 2 mmol), Cs2CO3 (1.63 g, 5 mmol) and tetrakis(triphenylphosphine)palladium(0) (40 mg, 0.02 mmol) in toluene (35 ml) under nitrogen was added dropwise 2-fluorobenzoyl chloride (634 mg, 4 mmol). The suspension was heated at 100° C. for 16 h, cooled to RT and partitioned between ethyl acetate and water. The organic layer was washed with aqueous potassium hydrogencarbonate solution, brine, dried over sodium sulfate, filtered and evaporated. Purification by flash chromatography afforded the title compound (210 mg, 46%). Colorless liquid.
Quantity
280 mg
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reactant
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1.63 g
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reactant
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35 mL
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solvent
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40 mg
Type
catalyst
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634 mg
Type
reactant
Reaction Step Two
Yield
46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,2'-Difluorobenzophenone particularly useful in the synthesis of substituted 9(10H)-acridinones?

A1: 2,2'-Difluorobenzophenone serves as a valuable precursor in the synthesis of substituted 9(10H)-acridinones due to the presence of fluorine atoms at the 2,2' positions. These fluorine atoms act as leaving groups in nucleophilic aromatic substitution (SNAr) reactions. The research highlights that incorporating electron-withdrawing groups, such as nitro groups, further activates the aromatic rings, making them even more susceptible to SNAr reactions []. This strategic placement of fluorine atoms and the introduction of activating groups enable the construction of the desired 9(10H)-acridinone framework through sequential SNAr reactions, as outlined in the research paper [].

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